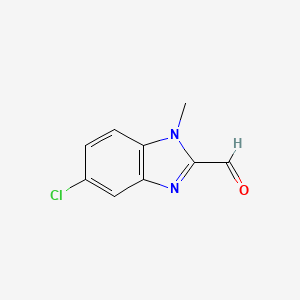

5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-1-methylbenzimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-12-8-3-2-6(10)4-7(8)11-9(12)5-13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIJXFEZWIFQFLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)N=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde

Introduction

5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde is a substituted benzimidazole derivative of significant interest to researchers in medicinal chemistry and materials science. The benzimidazole scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities. The presence of a chlorine atom at the 5-position, a methyl group at the 1-position, and a reactive carbaldehyde group at the 2-position imparts this molecule with a unique combination of electronic and steric properties. These features make it a valuable intermediate for the synthesis of more complex bioactive molecules and functional materials.[1]

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines key experimental protocols for its characterization, and discusses its synthesis and potential applications. The information presented herein is intended to support researchers and drug development professionals in their efforts to utilize this versatile compound.

Chemical Identity and Molecular Structure

The fundamental identity of this compound is established by its chemical formula, molecular weight, and structural identifiers.

| Identifier | Value | Source |

| IUPAC Name | 5-chloro-1-methylbenzimidazole-2-carbaldehyde | [1] |

| CAS Number | 156212-80-5 | [1] |

| Molecular Formula | C₉H₇ClN₂O | [1] |

| Molecular Weight | 194.618 g/mol | [1] |

| SMILES | CN1C2=C(C=C(C=C2)Cl)N=C1C=O | [1] |

| InChI | InChI=1S/C9H7ClN2O/c1-12-8-3-2-6(10)4-7(8)11-9(12)5-13/h2-5H,1H3 | [1] |

| Synonyms | 1H-Benzimidazole-2-carboxaldehyde, 5-chloro-1-methyl- | [1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount in drug discovery and development, as these characteristics influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.

Physical State and Appearance

While specific vendor information is not extensively detailed in the literature, related benzimidazole compounds are often crystalline solids. For instance, 5-chloro-2-methyl-1H-benzimidazole is described as a light brown solid or fluffy powder.[2]

Melting and Boiling Points

As of the latest literature review, specific experimental data for the melting and boiling points of this compound are not publicly available. The melting point of the related compound, 5-chloro-2-methyl-1H-benzimidazole, is reported to be 197.2 °C (387 °F)[2].

Solubility

Quantitative solubility data for this compound in water and common organic solvents are not readily found in the literature. However, the general solubility of benzimidazoles can be inferred. Benzimidazole itself is freely soluble in alcohol and sparingly soluble in ether, while being practically insoluble in non-polar solvents like benzene and petroleum ether. Its solubility increases in aqueous solutions of acids and strong alkalis due to salt formation[3]. Given the presence of a polar carbaldehyde group, it is anticipated that this compound will exhibit some solubility in polar organic solvents.

Lipophilicity (LogP)

The partition coefficient (LogP) is a critical parameter for predicting the membrane permeability and overall drug-likeness of a compound. An experimental LogP value for this compound has not been reported. However, the calculated XLogP3 value for the structurally similar compound 1H-1,3-benzodiazole-5-carbaldehyde is 1.3[4]. This suggests that the target compound is likely to have a moderate degree of lipophilicity.

Spectral Data

Spectroscopic data is essential for the structural elucidation and confirmation of the identity and purity of a compound. While it is mentioned that this compound has been characterized by mass spectrometry, specific spectral data is not widely published[1]. For illustrative purposes, typical spectral features of related benzimidazole derivatives are discussed below.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of a related compound, 2-(((5-Chloro-1H-benzo[d]imidazol-2-yl)methyl)amino)-1-(2-phenyl-1H-indol-1-yl)ethan-1-one, the aromatic protons of the benzimidazole ring appear in the range of δ 7.03-7.69 ppm, and the imidazole N-H proton gives a broad singlet at δ 12.22 ppm[5]. For this compound, one would expect to see signals corresponding to the aromatic protons, the N-methyl protons, and the aldehydic proton.

-

Infrared (IR) Spectroscopy: The IR spectrum of a benzimidazole derivative typically shows characteristic absorption bands. For example, the N-H stretching vibration is observed in the region of 3400-3200 cm⁻¹. The C=N stretching vibration of the imidazole ring usually appears around 1630-1615 cm⁻¹[5]. For the target compound, a strong carbonyl (C=O) stretching band for the aldehyde group would be expected in the range of 1700-1680 cm⁻¹.

-

Mass Spectrometry (MS): In the mass spectrum of a chloro-substituted benzimidazole, the presence of the chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak (M+) and fragment ions, with the (M+2)+ peak being approximately one-third the intensity of the M+ peak.

Synthesis

The most common method for the synthesis of this compound is the Vilsmeier-Haack reaction[1]. This reaction introduces a formyl group onto an electron-rich aromatic ring.

Vilsmeier-Haack Reaction Workflow

Caption: Vilsmeier-Haack reaction workflow for the synthesis of this compound.

Experimental Protocol: Vilsmeier-Haack Formylation

The following is a generalized protocol for the Vilsmeier-Haack formylation of a benzimidazole derivative. The reaction conditions, particularly temperature and reaction time, may require optimization for the specific substrate.

Materials:

-

5-chloro-1-methyl-1H-benzimidazole

-

Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Ice bath

-

Sodium acetate solution, aqueous

-

Diethyl ether or other suitable organic solvent

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring. The formation of the Vilsmeier reagent, a chloroiminium salt, is an exothermic reaction and the temperature should be maintained below 10 °C. Stir the mixture for 30-60 minutes at 0-5 °C.

-

Formylation Reaction: Dissolve the starting material, 5-chloro-1-methyl-1H-benzimidazole, in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 80-120°C for 6-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]

-

Work-up: After the reaction is complete, cool the mixture in an ice bath and carefully pour it into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate. This will hydrolyze the intermediate iminium salt to the desired aldehyde.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure this compound.

Experimental Determination of Physicochemical Properties

Accurate experimental determination of physicochemical properties is crucial for drug development. The following section outlines a standard protocol for determining a key parameter.

Protocol for Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

The shake-flask method is the gold standard for the experimental determination of LogP.

Materials:

-

This compound

-

n-Octanol, analytical grade

-

Distilled or deionized water

-

Separatory funnel

-

Vortex mixer or mechanical shaker

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

-

Pre-saturation of Solvents: Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

Preparation of Stock Solution: Prepare a stock solution of the test compound in the pre-saturated n-octanol.

-

Partitioning: In a separatory funnel, add a known volume of the pre-saturated n-octanol containing the test compound and a known volume of the pre-saturated water.

-

Equilibration: Shake the funnel vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.

-

Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.

-

Concentration Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method such as UV-Vis spectroscopy or HPLC.

-

Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the organic phase ([organic]) to its concentration in the aqueous phase ([aqueous]). The LogP is the base-10 logarithm of P. LogP = log₁₀ ( [organic] / [aqueous] )

Workflow for LogP Determination

Caption: Workflow for the experimental determination of LogP using the shake-flask method.

Safety Information

-

Hazard Classification: Related compounds are often classified as harmful if swallowed and may cause serious eye irritation or damage[2][6].

-

Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable building block in synthetic organic and medicinal chemistry. While a complete experimental dataset of its physicochemical properties is not yet available in the public domain, this guide has consolidated the known information and provided standard protocols for its characterization. Further experimental investigation into its solubility, lipophilicity, and other key parameters will be crucial for unlocking its full potential in the development of novel pharmaceuticals and advanced materials.

References

-

PubChem. 5-Chloro-2-methylbenzimidazole. Retrieved from [Link]

-

PubChem. Benzimidazole. Retrieved from [Link]

-

National Toxicology Program. (1992). NTP Technical Report on the Toxicology and Carcinogenesis Studies of 5-Chloro-2-methyl-1H-benzimidazole (CAS NO. 2818-69-1) in F344/N Rats and B6C3F1 Mice (Gavage Studies). Retrieved from [Link]

-

International Journal of Advanced Research in Science and Engineering. (2017). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino)acetamides. Retrieved from [Link]

-

PubChem. 1H-1,3-benzodiazole-5-carbaldehyde. Retrieved from [Link]

-

PubChem. 5-chloro-1H-benzimidazole. Retrieved from [Link]

Sources

- 1. Buy this compound | 156212-80-5 [smolecule.com]

- 2. 5-Chloro-2-methylbenzimidazole | C8H7ClN2 | CID 76063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H-1,3-benzodiazole-5-carbaldehyde | C8H6N2O | CID 10012038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. 5-chloro-1H-benzimidazole | C7H5ClN2 | CID 78599 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of a Versatile Heterocycle

5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde, a substituted benzimidazole, represents a pivotal scaffold in the landscape of medicinal and materials chemistry. The benzimidazole core is a privileged structure, found in numerous FDA-approved drugs and a vast array of biologically active compounds.[1][2] The strategic placement of a chloro group at the 5-position, a methyl group at the 1-position, and a reactive carbaldehyde at the 2-position endows this molecule with a unique electronic and steric profile, making it a highly valuable intermediate for the synthesis of novel therapeutic agents and functional materials.[1] This guide provides a comprehensive overview of its chemical identity, synthesis, characterization, and potential applications, grounded in established scientific principles and methodologies.

Chapter 1: Chemical Identity and Physicochemical Properties

Nomenclature and Structure

-

Systematic IUPAC Name: 5-chloro-1-methyl-1H-benzimidazole-2-carbaldehyde[1]

-

Molecular Formula: C₉H₇ClN₂O[1]

-

Molecular Weight: 194.62 g/mol [1]

-

Synonyms: 1H-Benzimidazole-2-carboxaldehyde, 5-chloro-1-methyl- (9CI)[1][3]

The molecular architecture features a bicyclic system where a benzene ring is fused to an imidazole ring. The key functional groups that dictate its reactivity are the aldehyde group at the C2 position, which is susceptible to nucleophilic attack, and the chloro and methyl substituents on the benzene and imidazole rings, respectively.

Physicochemical Data

Precise experimental data for this specific compound is not widely published. However, based on closely related benzimidazole derivatives, the following properties can be anticipated:

| Property | Predicted Value/Information | Source/Justification |

| Melting Point | Expected to be a solid with a distinct melting point, likely in the range of 150-200 °C. | Based on the melting point of 5-chloro-2-methylbenzimidazole (197 °C).[5] |

| Solubility | Sparingly soluble in water; soluble in organic solvents such as ethanol, DMSO, and DMF. | Benzimidazoles generally exhibit low aqueous solubility but are soluble in polar organic solvents.[6] |

| Appearance | Likely a crystalline solid, possibly with a light brown or off-white appearance. | Based on the physical description of 5-chloro-2-methyl-1H-benzimidazole.[5] |

Chapter 2: Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and efficiency.

Vilsmeier-Haack Formylation: A Classic Approach

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds.[1] This reaction offers a direct and efficient route to introduce an aldehyde group onto the benzimidazole core.

Reaction Scheme:

Caption: Vilsmeier-Haack formylation of 5-chloro-1-methyl-1H-benzimidazole.

Mechanistic Rationale: The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The electron-rich benzimidazole ring then acts as a nucleophile, attacking the Vilsmeier reagent, followed by hydrolysis to yield the final aldehyde product. The regioselectivity for the 2-position is governed by the electronic properties of the benzimidazole ring system.[1]

Experimental Protocol (Illustrative):

-

To a solution of 5-chloro-1-methyl-1H-benzimidazole (1 equivalent) in dry DMF, POCl₃ (1.5 equivalents) is added dropwise at 0 °C.

-

The reaction mixture is then heated to 80-90 °C and stirred for several hours until the starting material is consumed (monitored by TLC).

-

The mixture is cooled to room temperature and poured onto crushed ice.

-

The solution is neutralized with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product.

-

The solid is filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure aldehyde.

Oxidation of the Corresponding Alcohol

Another viable synthetic route involves the oxidation of the corresponding alcohol, (5-chloro-1-methyl-1H-benzimidazol-2-yl)methanol. This method is contingent on the availability or synthesis of the alcohol precursor.

Workflow Diagram:

Caption: Two-step synthesis via alcohol precursor oxidation.

Experimental Considerations: A variety of oxidizing agents can be employed, such as pyridinium chlorochromate (PCC), manganese dioxide (MnO₂), or Swern oxidation conditions. The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid. The reaction is typically carried out in an inert solvent like dichloromethane at or below room temperature.

Microwave-Assisted Synthesis

For enhanced reaction rates and yields, microwave-assisted organic synthesis (MAOS) presents a compelling alternative to conventional heating.[1] The application of microwave irradiation can significantly reduce reaction times for the condensation reactions that form the benzimidazole core, which can then be formylated.[1]

Chapter 3: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the aldehyde proton. The aromatic protons will appear as a set of doublets and a singlet in the range of δ 7.0-8.0 ppm. The N-methyl protons will be a sharp singlet around δ 3.8-4.0 ppm, and the aldehyde proton will be a characteristic downfield singlet around δ 9.8-10.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for all nine carbon atoms. The aldehyde carbonyl carbon will be the most downfield signal, typically above δ 180 ppm. The aromatic carbons will resonate in the region of δ 110-150 ppm, and the N-methyl carbon will appear around δ 30-35 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. A strong absorption band around 1680-1700 cm⁻¹ is characteristic of the C=O stretching vibration of the aromatic aldehyde. Other significant bands will include C-H stretching of the aromatic and methyl groups, and C=N and C=C stretching vibrations of the benzimidazole ring system. An IR spectrum of the closely related 5-chloro-2-methyl-1-phenyl-benzimidazole is available for comparison.[7]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) at m/z 194, along with a characteristic isotopic pattern (M+2) at m/z 196 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Chapter 4: Reactivity and Synthetic Applications

The aldehyde functionality at the 2-position is the primary site of reactivity, making this compound a versatile building block for further chemical transformations.[1]

Logical Relationship Diagram of Reactivity:

Caption: Reactivity profile of the title compound.

This reactivity allows for the synthesis of a diverse library of derivatives, including:

-

Schiff bases and secondary amines: Through condensation with primary amines followed by reduction.

-

Styryl benzimidazoles: Via the Wittig reaction, which are of interest for their optical properties.

-

Fused heterocyclic systems: By condensation with various binucleophiles.

-

Benzimidazole-2-carboxylic acid and its derivatives: Through oxidation of the aldehyde.

-

Benzimidazole-2-methanol derivatives: Via reduction of the aldehyde.

These transformations open avenues for the development of compounds with potential applications in drug discovery, particularly in the areas of antimicrobial and anticancer research, where benzimidazole derivatives have shown significant promise.[2][8]

Chapter 5: Safety and Handling

As a research chemical, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not widely available, general guidelines for handling benzimidazole derivatives should be followed.[9][10][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9][10]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[9][10] Avoid contact with skin and eyes.[9][10][12]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[9][10]

-

First Aid:

-

Skin Contact: Wash off with soap and plenty of water.[9][10][11]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9][10][11]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[10][11]

-

Ingestion: Rinse mouth with water and consult a physician.[10][11]

-

Chapter 6: Potential Applications and Future Directions

The inherent biological activity of the benzimidazole scaffold positions this compound as a valuable starting material for drug discovery programs.[1][2] Its derivatives have the potential to be explored as:

-

Anticancer agents: The benzimidazole core is present in several anticancer drugs.[2][8]

-

Antiviral compounds: As seen with other benzimidazole-based therapeutics.[2]

-

Agrochemicals: For the development of new pesticides and fungicides.[1]

-

Materials Science: As a building block for polymers with specific electronic or optical properties.[1]

Future research should focus on the synthesis of diverse libraries of compounds derived from this aldehyde and the systematic evaluation of their biological activities to unlock their full therapeutic potential.

References

-

Material Safety Data Sheet - Benzimidazole, 98%. Cole-Parmer. Available from: [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

-

SUPPLEMENTARY INFORMATION. Available from: [Link]

-

5-Chloro-2-methylbenzimidazole. PubChem. Available from: [Link]

-

Note A green synthesis of benzimidazoles. Available from: [Link]

-

Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences. Available from: [Link]

-

Benzimidazole. PubChem. Available from: [Link]

-

Benzimidazole, 5-chloro-2-methyl-1-phenyl-. NIST WebBook. Available from: [Link]

-

Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. NIH. Available from: [Link]

-

Synthesis and biological activity of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives: a new class of potential antineoplastic and antifilarial agents. PubMed. Available from: [Link]

-

1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry. Available from: [Link]

-

Synthesis and Characterization of Some New Benzimidazole Derivatives. ResearchGate. Available from: [Link]

-

5-Chloro-benzimidazole. SpectraBase. Available from: [Link]

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Publishing. Available from: [Link]

-

IR spectra of benzimidazole and the complexes. ResearchGate. Available from: [Link]

-

13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. PMC - NIH. Available from: [Link]

-

5-Methylbenzimidazole. PubChem. Available from: [Link]

-

1H-Imidazole-2-carboxaldehyde, 1-methyl-. NIST WebBook. Available from: [Link]

-

5-Chloro-benzimidazole - Optional[MS (GC)] - Spectrum. SpectraBase. Available from: [Link]

-

1H-Benzimidazole-2-carboxaldehyde,5-chloro-1-methyl- [156212-80-5]. Chemsigma. Available from: [Link]

Sources

- 1. Buy this compound | 156212-80-5 [smolecule.com]

- 2. isca.me [isca.me]

- 3. 1H-Benzimidazole-2-carboxaldehyde,5-chloro-1-methyl-(9CI) | 156212-80-5 [chemicalbook.com]

- 4. 156212-80-5 Cas No. | 5-Chloro-1-methyl-1H-benzimidazole-2-carbaldehyde | Matrix Scientific [matrixscientific.com]

- 5. 5-Chloro-2-methylbenzimidazole | C8H7ClN2 | CID 76063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzimidazole, 5-chloro-2-methyl-1-phenyl- [webbook.nist.gov]

- 8. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

Spectroscopic Characterization of 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde: A Technical Guide

Abstract

Introduction

5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde (C₉H₇ClN₂O, Molar Mass: 194.62 g/mol ) is a member of the benzimidazole family, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities.[1] The presence of a reactive carbaldehyde group at the 2-position, coupled with the electronic modifications induced by the chloro and methyl substituents on the benzimidazole core, makes this molecule a versatile scaffold for the synthesis of novel pharmaceutical agents and functional materials.[2] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.

This guide is structured to provide a detailed interpretation of the expected spectroscopic data, drawing upon established trends observed in similar benzimidazole derivatives.

Molecular Structure and Key Features

The structural framework of this compound is foundational to interpreting its spectroscopic output. The key features include a planar benzimidazole ring system, an electron-withdrawing chlorine atom at the 5-position, a methyl group on one of the imidazole nitrogens, and an aldehyde functionality at the 2-position.

Figure 1: Molecular structure of this compound.

Spectroscopic Data Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to provide distinct signals for the aromatic protons, the aldehyde proton, and the N-methyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the aldehyde group, and the electron-donating effect of the methyl group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Aldehyde-H | 9.8 - 10.2 | Singlet (s) | - |

| Aromatic-H (H-4) | 7.8 - 8.0 | Doublet (d) | ~2.0 |

| Aromatic-H (H-7) | 7.6 - 7.8 | Doublet (d) | ~8.5 |

| Aromatic-H (H-6) | 7.3 - 7.5 | Doublet of Doublets (dd) | ~8.5, ~2.0 |

| N-Methyl-H | 3.8 - 4.0 | Singlet (s) | - |

Interpretation and Rationale:

-

Aldehyde Proton: The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group and the aromatic ring current.

-

Aromatic Protons: The aromatic region will display an ABC spin system. The proton at the C-4 position is anticipated to be a doublet with a small meta-coupling to H-6. The proton at C-7 will likely appear as a doublet due to ortho-coupling with H-6. The H-6 proton is expected to be a doublet of doublets, showing both ortho and meta couplings. The electron-withdrawing chlorine at C-5 will deshield the adjacent protons (H-4 and H-6).

-

N-Methyl Protons: The N-methyl protons will appear as a sharp singlet, with its chemical shift influenced by the overall electronic environment of the heterocyclic system.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The chemical shifts will be indicative of the electronic environment of each carbon atom.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 185 - 195 |

| C2 | 145 - 155 |

| C7a | 140 - 145 |

| C3a | 135 - 140 |

| C5 | 128 - 132 |

| C4 | 120 - 125 |

| C6 | 115 - 120 |

| C7 | 110 - 115 |

| N-Methyl | 30 - 35 |

Interpretation and Rationale:

-

Carbonyl Carbon: The aldehyde carbonyl carbon is expected to resonate at a significantly downfield position, characteristic of this functional group.

-

Aromatic and Heterocyclic Carbons: The chemical shifts of the carbons in the benzimidazole ring are influenced by the nitrogen atoms, the chlorine substituent, and the aldehyde group. The C2 carbon, attached to two nitrogen atoms and the aldehyde group, will be significantly deshielded. The carbon bearing the chlorine atom (C5) will also show a downfield shift.

-

N-Methyl Carbon: The N-methyl carbon will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aldehyde) | 2800 - 2900 and 2700 - 2800 | Medium (often two bands) |

| C=O stretch (aldehyde) | 1680 - 1710 | Strong |

| C=N and C=C stretch (ring) | 1500 - 1650 | Medium to Strong |

| C-Cl stretch | 700 - 850 | Strong |

Interpretation and Rationale:

-

Carbonyl Stretch: A strong absorption band in the region of 1680-1710 cm⁻¹ is a definitive indicator of the aldehyde carbonyl group. Conjugation with the benzimidazole ring is expected to lower this frequency compared to a simple aliphatic aldehyde.

-

C-H Stretches: The spectrum will show characteristic C-H stretching vibrations for the aromatic and aldehyde protons. The aldehyde C-H stretch often appears as a pair of weak to medium bands.

-

Ring Vibrations: The C=N and C=C stretching vibrations of the benzimidazole ring will appear in the 1500-1650 cm⁻¹ region.

-

C-Cl Stretch: A strong band in the lower frequency region will correspond to the C-Cl stretching vibration.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak. The presence of a chlorine atom will result in a characteristic isotopic pattern.

| Ion | Expected m/z | Relative Abundance | Notes |

| [M]⁺ | 194 | ~100% | Corresponding to C₉H₇³⁵ClN₂O |

| [M+2]⁺ | 196 | ~33% | Due to the presence of the ³⁷Cl isotope |

| [M-CHO]⁺ | 165/167 | Variable | Loss of the formyl radical |

| [M-Cl]⁺ | 159 | Variable | Loss of a chlorine atom |

Interpretation and Rationale:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected to be observed at m/z 194, corresponding to the monoisotopic mass with ³⁵Cl.

-

Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic [M+2]⁺ peak at m/z 196 with an intensity of approximately one-third of the molecular ion peak is a definitive signature for the presence of a single chlorine atom.

-

Fragmentation: Common fragmentation pathways for benzimidazoles involve the loss of small neutral molecules or radicals. The loss of the formyl radical (CHO) from the molecular ion would result in a fragment at m/z 165 (with its corresponding isotope peak at m/z 167). Loss of the chlorine atom would lead to a fragment at m/z 159.

Figure 2: Predicted key fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Synthesis

The following protocol for the synthesis of this compound is adapted from established methodologies for similar compounds and is provided for research purposes.[3]

Figure 3: Workflow for the synthesis of the title compound.

Materials:

-

(5-chloro-1-methyl-1H-benzimidazol-2-yl)methanol

-

Dess-Martin Periodinane

-

Dichloromethane (DCM), anhydrous

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Dissolve (5-chloro-1-methyl-1H-benzimidazol-2-yl)methanol in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

To this solution, add Dess-Martin periodinane (approximately 1.5 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The expected ¹H NMR, ¹³C NMR, IR, and MS data, derived from the analysis of structurally related compounds and fundamental principles, offer a solid foundation for the identification and characterization of this molecule. The provided synthetic protocol serves as a practical starting point for researchers aiming to synthesize and explore the potential applications of this promising benzimidazole derivative. It is anticipated that this guide will facilitate further research into the chemistry and biological activity of this compound and its analogs.

References

- Google Patents. (2005). US20050176701A1 - Substituted pyrans as inhibitors of hcv.

-

NIST. (n.d.). 5-Chloro-2-methyl-3(2H)-isothiazolone. In NIST Chemistry WebBook. Available at: [Link]

-

Semantic Scholar. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Available at: [Link]

-

ResearchGate. (2012). Synthesis and Characterization of Some New Benzimidazole Derivatives. Available at: [Link]

-

PMC. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Available at: [Link]

-

PubChem. (n.d.). 5-chloro-1,3-dihydro-2H-benzimidazol-2-one. Available at: [Link]

-

TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Available at: [Link]

-

SpectraBase. (n.d.). 5-Chloro-1-methyl-4-nitroimidazole. Available at: [Link]

-

Growing Science. (n.d.). Synthesis, Characterization and Computational Investigation of 5- chloro-2-(5-(2-methyl-1H-benzimidazol-5-yl)-1,3,4-oxadiazol-2- yl)aniline: DFT, Fukui Indices, ADMET, Molecular docking and. Molecular Dynamics. Available at: [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde, a heterocyclic compound of interest in pharmaceutical and chemical research. In the absence of extensive published solubility data for this specific molecule, this document leverages established principles of physical organic chemistry and the known behavior of analogous benzimidazole derivatives to predict its solubility profile across a range of common organic solvents. Furthermore, this guide presents detailed, field-proven experimental protocols for the precise and reliable determination of its solubility, empowering researchers in drug development and chemical synthesis to optimize their experimental design, purification, and formulation processes.

Introduction: The Critical Role of Solubility in Research and Development

The solubility of an active compound is a critical physicochemical parameter that profoundly influences its journey from discovery to application.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is indispensable for several key stages, including:

-

Chemical Synthesis and Purification: Rational solvent selection is paramount for achieving high yields and purity during synthesis, work-up, and crystallization procedures.

-

Formulation Development: The bioavailability of a potential drug candidate is often intrinsically linked to its solubility. Poor solubility can lead to low absorption and diminished therapeutic efficacy.[1][2]

-

In Vitro and In Vivo Screening: Inaccurate concentration measurements due to poor solubility can lead to misleading results in biological assays, potentially causing promising candidates to be overlooked or toxic compounds to be underestimated.[1][2]

This compound, a member of the benzimidazole family, is a scaffold of significant interest due to the diverse biological activities exhibited by this class of compounds.[3][4] This guide will provide a predictive framework and the practical tools necessary to systematically investigate its solubility.

Molecular Structure Analysis and Predicted Solubility Profile

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved.[5][6] An examination of the structure of this compound allows for a reasoned prediction of its solubility behavior.

Chemical Structure:

Caption: Molecular structure of the target compound.

The molecule possesses a benzimidazole core, which is a fused bicyclic system containing both aromatic and heterocyclic characteristics. The key functional groups influencing its polarity are:

-

Benzimidazole Core: The imidazole portion of the ring system contains two nitrogen atoms, which can act as hydrogen bond acceptors. The aromatic benzene ring contributes to its nonpolar character.

-

Carbaldehyde Group (-CHO): The aldehyde group at the 2-position is polar due to the electronegativity of the oxygen atom, allowing for dipole-dipole interactions and acting as a hydrogen bond acceptor.

-

Chloro Group (-Cl): The chlorine atom at the 5-position is electronegative, contributing to the overall polarity of the molecule.

-

Methyl Group (-CH3): The methyl group on the nitrogen atom is nonpolar and will slightly increase its lipophilicity.

Based on this structural analysis, a predicted solubility profile in various classes of organic solvents can be proposed:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can engage in strong dipole-dipole interactions with the polar carbaldehyde and chloro groups, as well as the benzimidazole ring system. DMSO and DMF are particularly powerful hydrogen bond acceptors.[3][7] |

| Polar Protic | Methanol, Ethanol | Moderate to High | Alcohols can act as both hydrogen bond donors and acceptors, interacting with the nitrogen atoms and the carbonyl oxygen of the aldehyde. Solubility is expected to decrease with increasing alkyl chain length of the alcohol.[3][8] |

| Chlorinated | Dichloromethane (DCM) | Moderate | DCM is a polar solvent that can effectively solvate the polar regions of the molecule. Benzimidazoles generally show some solubility in dichloromethane.[9][10] |

| Ethers | Diethyl Ether, THF | Low to Moderate | These solvents are less polar than alcohols and chlorinated solvents. Tetrahydrofuran (THF) is expected to be a better solvent than diethyl ether due to its higher polarity. |

| Aromatic | Toluene | Low | The nonpolar nature of toluene makes it a poor solvent for the polar functional groups of the molecule, although some interaction with the aromatic benzene ring is possible.[9][10] |

| Nonpolar Alkanes | Hexane, Heptane | Very Low/Insoluble | The significant polarity of the target compound makes it highly unlikely to dissolve in nonpolar alkane solvents. |

Experimental Determination of Solubility: Protocols and Methodologies

While predictions provide a valuable starting point, experimental determination is essential for obtaining accurate quantitative solubility data. The "gold standard" for determining thermodynamic solubility is the shake-flask method .[11][12]

The Shake-Flask Method for Thermodynamic Solubility

This method is based on achieving a saturated solution in equilibrium with an excess of the solid compound.[11]

Experimental Workflow:

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]

- 5. youtube.com [youtube.com]

- 6. chem.ws [chem.ws]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. tandfonline.com [tandfonline.com]

A Technical Guide to the Starting Materials for the Synthesis of 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde

Introduction

5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde (alternatively named 5-chloro-1-methyl-1H-benzimidazole-2-carbaldehyde) is a heterocyclic aldehyde of significant interest in medicinal and materials chemistry. Its benzimidazole core is a privileged scaffold found in numerous pharmaceuticals, and the reactive carbaldehyde group at the 2-position serves as a versatile synthetic handle for constructing more complex molecules.[1] This compound is a key intermediate for bioactive compounds, polymers with specific electronic properties, and agrochemicals.[1] The strategic placement of the chloro, methyl, and formyl groups requires a carefully planned synthetic sequence, making the selection of appropriate starting materials a critical decision point that dictates the overall efficiency, scalability, and cost-effectiveness of the synthesis.

This guide provides an in-depth analysis of the primary synthetic pathways, focusing on the selection and rationale for the core starting materials required to achieve the target molecule.

Retrosynthetic Analysis and Core Synthetic Strategies

A logical retrosynthetic analysis of the target molecule reveals two primary disconnection strategies. The most prevalent and field-proven approach involves a stepwise construction: first assembling the core benzimidazole ring system and subsequently introducing the C2-aldehyde functionality.

-

Strategy A: Cyclization Followed by Formylation. This is the most common route. The C-N bonds of the imidazole ring are formed first, followed by a C-C bond formation at the C2 position to add the aldehyde.

-

Strategy B: One-Pot or Convergent Synthesis. This approach involves the simultaneous formation of the imidazole ring and installation of the C2-substituent from a suitably functionalized acyclic precursor. While elegant, this is often more challenging for achieving the desired aldehyde functionality directly.

This guide will focus primarily on Strategy A, which offers greater control and reliability.

Caption: Retrosynthetic analysis of the target molecule.

The Stepwise Approach: Benzimidazole Formation and C2-Formylation

This robust strategy is dissected into three key stages, each with its own set of critical starting materials and reagents.

Synthesis of the Core Precursor: 4-Chloro-N¹-methyl-benzene-1,2-diamine

The cornerstone of the entire synthesis is the appropriately substituted o-phenylenediamine. The journey to this key intermediate typically begins with a commercially available, simpler aniline derivative.

Causality Behind Experimental Choices: The most direct route starts with 4-chloro-2-nitroaniline .[2] The rationale is twofold:

-

Positional Integrity: The chloro and nitro groups are already in the correct positions relative to the primary amine, precluding the need for complex aromatic substitution and isomerization steps.

-

Orthogonal Reactivity: The primary amine allows for selective N-methylation, while the nitro group is a stable precursor to the second amine, which can be unmasked in a later step.

The synthesis proceeds in two steps:

Step 1: N-Methylation of 4-Chloro-2-nitroaniline The primary amine of 4-chloro-2-nitroaniline is selectively methylated. A common method involves protection of the amine as a formamide, followed by methylation and deprotection. A more direct approach uses a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base.

Step 2: Reduction of 4-Chloro-N-methyl-2-nitroaniline The nitro group of the methylated intermediate is then reduced to an amine to yield the desired diamine. The choice of reducing agent is critical to avoid dehalogenation (removal of the chlorine atom).

-

Tin(II) Chloride (SnCl₂): This is a classic and reliable method for chemoselective nitro group reduction in the presence of aryl halides. The reaction proceeds under acidic conditions (typically with HCl) and provides high yields.

-

Catalytic Hydrogenation: While efficient, this method requires careful catalyst selection (e.g., Palladium on Carbon) and optimization of reaction conditions (pressure, temperature) to prevent competitive hydrodechlorination.[3]

Caption: Synthesis of the key diamine precursor.

Experimental Protocol: Reduction of 4-Chloro-N-methyl-2-nitroaniline

-

To a solution of 4-chloro-N-methyl-2-nitroaniline (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate, add Tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4 equivalents).

-

Carefully add concentrated hydrochloric acid and heat the mixture to reflux (typically 40-80°C) for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate it in vacuo.

-

Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and neutralize carefully with an aqueous base solution (e.g., NaOH or NaHCO₃) until the pH is basic.

-

Extract the aqueous layer multiple times with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diamine.

-

Purify the product via column chromatography on silica gel if necessary.

Cyclization to form 5-Chloro-1-methyl-1H-benzimidazole

With the diamine in hand, the next step is to form the five-membered imidazole ring by introducing a single carbon atom.

Causality Behind Experimental Choices: The Phillips-Ladenburg synthesis is the classic and most direct method for this transformation.[1][4][5][6][7] It involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For the synthesis of an unsubstituted C2-benzimidazole, formic acid is the ideal starting material. It is inexpensive, readily available, and serves as both the C1 source and a dehydrating agent under acidic, high-temperature conditions.[5][7] The reaction proceeds by initial formation of an N-formyl intermediate, followed by acid-catalyzed cyclization and dehydration to yield the aromatic benzimidazole ring.

C2-Formylation via the Vilsmeier-Haack Reaction

The final step is the introduction of the aldehyde group at the C2 position of the benzimidazole ring.

Causality Behind Experimental Choices: The C2 position of the benzimidazole ring is electron-deficient due to the adjacent nitrogen atoms, but the overall ring system is electron-rich and susceptible to electrophilic substitution. The Vilsmeier-Haack reaction is the preeminent method for formylating such electron-rich heterocyclic systems.[8][9][10] The reaction is highly regioselective for the C2 position.

The key starting materials for this step are:

-

N,N-Dimethylformamide (DMF): Serves as the source of the formyl group and often as the solvent.

-

Phosphoryl chloride (POCl₃): An activating agent that reacts with DMF to form the electrophilic Vilsmeier reagent, a chloroiminium salt.[9]

The mechanism involves the formation of the Vilsmeier reagent, which is then attacked by the electron-rich benzimidazole ring. The resulting intermediate eliminates HCl and is subsequently hydrolyzed during aqueous workup to reveal the final aldehyde.[8][9]

Caption: The Vilsmeier-Haack formylation workflow.

Experimental Protocol: Vilsmeier-Haack Formylation

-

In a flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF, used in excess as solvent and reagent) to 0°C in an ice bath.

-

Add phosphoryl chloride (POCl₃, ~1.5-3 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10°C.

-

Stir the mixture at 0°C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Add a solution of 5-chloro-1-methyl-1H-benzimidazole (1 equivalent) in DMF dropwise to the reagent mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-100°C for several hours.[11]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed ice or into a cold aqueous solution of sodium acetate or sodium carbonate.

-

Stir the mixture until the hydrolysis is complete and a precipitate forms.

-

Collect the solid product by filtration, wash thoroughly with water, and dry in vacuo.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

Summary of Core Starting Materials

The following table summarizes the key starting materials and reagents required for the most reliable synthetic pathway.

| Material | Role in Synthesis | Synthetic Stage | CAS Number |

| 4-Chloro-2-nitroaniline | Primary aromatic precursor | Precursor Synthesis | 89-63-4 |

| Methyl Iodide (or similar) | N-Methylating agent | Precursor Synthesis | 74-88-4 |

| Tin(II) Chloride (SnCl₂) | Reducing agent for nitro group | Precursor Synthesis | 7772-99-8 |

| Formic Acid | C1 source for cyclization | Benzimidazole Formation | 64-18-6 |

| N,N-Dimethylformamide (DMF) | Formyl source, solvent | C2-Formylation | 68-12-2 |

| Phosphoryl Chloride (POCl₃) | Activating agent for DMF | C2-Formylation | 10025-87-3 |

Conclusion

The synthesis of this compound is most effectively achieved through a stepwise approach that prioritizes control and high yields. The judicious selection of starting materials is paramount, beginning with 4-chloro-2-nitroaniline , which provides the foundational chloro-substituted aromatic ring. Subsequent methylation and chemoselective nitro-group reduction furnish the key intermediate, 4-chloro-N¹-methyl-benzene-1,2-diamine . The benzimidazole core is then efficiently constructed via the Phillips-Ladenburg condensation using formic acid . Finally, the critical C2-aldehyde functionality is installed with high regioselectivity using the Vilsmeier-Haack reaction, which relies on DMF and POCl₃ . This well-established pathway demonstrates a logical and robust application of fundamental organic reactions, providing a reliable route for researchers and drug development professionals.

References

-

Wikipedia. (n.d.). Phillips-Ladenburg-Benzimidazol-Synthese. Available from: [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-nitro-N-chloraniline. Available from: [Link]

-

Patsnap Eureka. (n.d.). 4-methyl-2-nitroaniline synthesis method. Available from: [Link]

-

CoLab. (2010, September 15). Phillips‐Ladenburg Benzimidazole Synthesis. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available from: [Link]

-

Patil, S. B., & Patil, D. B. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

-

Wikipedia. (n.d.). 4-Nitroaniline. Available from: [Link]

-

ResearchGate. (n.d.). Reduction of 4-chloronitrobenzene (4-Cl-NB) to 4-chloroaniline.... Available from: [Link]

-

Kaushik, P., Rawat, B. S., & Kumar, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Available from: [Link]

-

Al-Mahadeen, M., & Jaber, A. M. (2024, July). Comparative Studies of Benzimidazoles Synthetic Routes and its Biological Activity. ResearchGate. Available from: [Link]

-

Mistry, P. S., & Desai, K. R. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry. Available from: [Link]

-

Popov, A. V., et al. (2019). Synthesis of 5-chloro-1H-pyrazole-4-carbaldehyde. RSC Advances. Available from: [Link]

- Google Patents. (n.d.). CN101580473B - Method for preparing N-methyl paranitroaniline.

- Google Patents. (n.d.). US2772313A - Reduction of meta chloro nitrobenzene to meta chloro aniline.

-

ResearchGate. (2023, October 5). (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available from: [Link]

-

PubChem. (n.d.). 4-Chloro-2-nitroaniline. Available from: [Link]

-

He, G., et al. (n.d.). 4-[(2-Chloro-4-nitrophenyl)diazenyl]-N,N-diethylaniline. PMC - NIH. Available from: [Link]

-

Patel, K., et al. (2012, August 1). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PMC - PubMed Central. Available from: [Link]

-

ResearchGate. (2022, November). Newly synthesized benzothiazolyl-1,2,3-triazole derivatives: Intramolecular charge transfer tuning, solvatofluorochromism and antiproliferative properties. Available from: [Link]

- Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

-

OICC Press. (2024, June 30). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Available from: [Link]

- Google Patents. (n.d.). WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same.

Sources

- 1. Phillips-Ladenburg-Benzimidazol-Synthese – Wikipedia [de.wikipedia.org]

- 2. 4-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 6979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US2772313A - Reduction of meta chloro nitrobenzene to meta chloro aniline - Google Patents [patents.google.com]

- 4. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. jk-sci.com [jk-sci.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. ijpcbs.com [ijpcbs.com]

- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

An In-Depth Technical Guide to the Vilsmeier-Haack Reaction for Benzimidazole-2-carbaldehyde Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Vilsmeier-Haack reaction for the synthesis of benzimidazole-2-carbaldehydes, crucial intermediates in pharmaceutical and materials science. The document delves into the underlying reaction mechanism, offers detailed, field-tested experimental protocols, and discusses key considerations for reaction optimization and troubleshooting. By explaining the causality behind experimental choices and grounding all information in authoritative sources, this guide serves as an essential resource for chemists seeking to employ this powerful formylation technique.

Introduction: The Significance of Benzimidazole-2-carbaldehydes and the Vilsmeier-Haack Reaction

Benzimidazole and its derivatives are privileged heterocyclic scaffolds, forming the core of numerous biologically active compounds with applications as antimicrobial, antiviral, and antitumor agents. The introduction of a formyl group at the 2-position of the benzimidazole ring yields benzimidazole-2-carbaldehyde, a versatile synthetic intermediate. This aldehyde functionality allows for a wide range of subsequent chemical transformations, making it a valuable building block in the synthesis of more complex molecules for drug discovery and materials science.

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction utilizes a "Vilsmeier reagent," an electrophilic iminium salt, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[1][4] This method offers a mild and efficient alternative to other formylation techniques, which may require harsher conditions or less accessible reagents. For benzimidazoles, the inherent electron-rich nature of the imidazole ring makes them suitable substrates for this transformation.

The Reaction Mechanism: A Stepwise Look at Formylation

The Vilsmeier-Haack reaction proceeds through a well-established multi-step mechanism. A thorough understanding of this process is critical for optimizing reaction conditions and troubleshooting potential issues.

Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of a substituted amide, most commonly DMF, with an acid halide such as phosphorus oxychloride (POCl₃). This reaction forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[4]

Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.

Electrophilic Aromatic Substitution

The electron-rich benzimidazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The C2 position of the benzimidazole is particularly susceptible to electrophilic attack due to the electron-donating nature of the adjacent nitrogen atoms. This step results in the formation of an iminium ion intermediate and temporarily disrupts the aromaticity of the benzimidazole system.

Rearomatization and Hydrolysis

A subsequent deprotonation step restores the aromaticity of the benzimidazole ring, leading to a stable iminium salt. This salt is then hydrolyzed during the aqueous work-up to yield the final benzimidazole-2-carbaldehyde and a secondary amine byproduct.

Caption: Experimental workflow for the Vilsmeier-Haack synthesis of benzimidazole-2-carbaldehyde.

-

Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice-water bath. Add freshly distilled phosphorus oxychloride (POCl₃) dropwise to the stirred DMF solution via the dropping funnel over a period of 30-60 minutes. It is crucial to maintain the temperature below 5 °C during this exothermic addition to prevent the decomposition of the Vilsmeier reagent. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the reagent.

-

Reaction with Benzimidazole: Dissolve 1H-benzimidazole in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, the reaction mixture can be stirred at room temperature or gently heated depending on the reactivity of the substrate. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is neutral to slightly basic. The product may precipitate out at this stage.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer). Combine the organic extracts and wash them with water and then with brine to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product. The crude benzimidazole-2-carbaldehyde can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data and Optimization

The yield of the Vilsmeier-Haack reaction on benzimidazoles can be influenced by several factors, including the nature of the substituents on the benzimidazole ring, the stoichiometry of the reagents, reaction temperature, and time.

| Substrate | POCl₃ (equiv.) | DMF (equiv./solvent) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1H-Benzimidazole | 1.5 | Solvent | RT - 80 | 6-12 | Moderate to Good | General Procedure |

| 1-Methylbenzimidazole | 1.5 | Solvent | RT | 8 | Good | Inferred from related reactions |

| 5-Nitrobenzimidazole | 2.0 | Solvent | 80-100 | 12 | Lower | Electron-withdrawing group |

| 5-Methoxybenzimidazole | 1.2 | Solvent | RT | 6 | High | Electron-donating group |

Causality behind Experimental Choices:

-

Reagent Stoichiometry: An excess of the Vilsmeier reagent is often used to ensure complete conversion of the starting material. However, a large excess can lead to side reactions, such as di-formylation, especially with highly activated substrates.

-

Temperature: The reaction temperature is a critical parameter. While the formation of the Vilsmeier reagent is performed at low temperatures, the subsequent reaction with benzimidazole may require heating to proceed at a reasonable rate, particularly for less reactive substrates.

-

Solvent: DMF typically serves as both a reagent and a solvent. In some cases, a co-solvent like dichloromethane (DCM) can be used to improve the solubility of the reagents and substrate.

-

Substituent Effects: Electron-donating groups on the benzimidazole ring generally increase the rate and yield of the reaction, while electron-withdrawing groups have the opposite effect and may require more forcing conditions.

Troubleshooting and Side Reactions

While the Vilsmeier-Haack reaction is generally robust, several issues can arise.

-

Low or No Yield: This can be due to moisture in the reagents or glassware, which can decompose the Vilsmeier reagent. Using anhydrous solvents and freshly distilled POCl₃ is essential.

-

N-Formylation: For N-unsubstituted benzimidazoles, formylation at the nitrogen atom is a potential side reaction. However, C2 formylation is generally favored due to the higher nucleophilicity of this position. N-formylated products, if formed, may be hydrolyzed back to the starting material during the aqueous work-up.

-

Di-formylation: With highly activated benzimidazoles or a large excess of the Vilsmeier reagent, formylation at other positions on the benzene ring can occur.

Characterization of Benzimidazole-2-carbaldehyde

The synthesized benzimidazole-2-carbaldehyde should be thoroughly characterized to confirm its identity and purity.

-

Molecular Formula: C₈H₆N₂O [5]* Molecular Weight: 146.15 g/mol [5]* Appearance: Typically a white to off-white solid.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aldehyde proton (typically a singlet around 9.5-10.0 ppm), the aromatic protons on the benzene ring (in the range of 7.2-7.8 ppm), and the N-H proton of the imidazole ring (a broad singlet, often downfield).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit a signal for the carbonyl carbon of the aldehyde group (around 180-190 ppm), along with signals for the aromatic and imidazole carbons.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product. [5]

Conclusion

The Vilsmeier-Haack reaction is a highly effective and versatile method for the synthesis of benzimidazole-2-carbaldehydes. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can achieve good to excellent yields of these valuable synthetic intermediates. This guide provides the necessary technical details and field-proven insights to successfully implement this reaction in a laboratory setting, enabling the advancement of research in medicinal chemistry and materials science.

References

-

Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series)1927 , 60 (1), 119–122. [Link]

-

PubChem. 1H-Benzimidazole-2-carboxaldehyde. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

Chahal, M.; Dhillon, S.; Kinger, M. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances2023 , 13, 28498-28525. [Link]

- Patil, S. A.; Patil, R.; Patil, S. A.; Bugarin, A. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research2013, 4(11), 4153-4168.

-

NROChemistry. Vilsmeier-Haack Reaction. [Link]

-

Elguero, J.; Claramunt, R. M.; López, C.; García, M. A.; Pérez-Torralba, M. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry2014 , 52(10), 639-648. [Link]

-

Roohi, L.; Afghan, A.; Baradarani, M. M. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions. Current Chemistry Letters2013 , 2(4), 187-198. [Link]

-

El Kihel, A.; et al. 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry2012 , 5(2), 231-235. [Link]

-

The Royal Society of Chemistry. Supporting Information for Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. [Link]

-

National Institute of Standards and Technology. 1H-Benzimidazole. NIST WebBook. [Link]

-

ResearchGate. Vilsmeier-Haack formylation of 1H-pyrazoles. [Link]

- Kulkarni, M. V.; et al. Note: Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry - Section B1998, 37B(5), 498-501.

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. 1H-Benzimidazole-2-carboxaldehyde | C8H6N2O | CID 76826 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Formylation of 5-Chloro-1-methylbenzimidazole

Abstract

This technical guide provides a comprehensive overview of the formylation of 5-chloro-1-methylbenzimidazole, a key synthetic transformation for the production of valuable pharmaceutical intermediates. The document is intended for researchers, scientists, and professionals in drug development. It delves into the mechanistic underpinnings of the Vilsmeier-Haack reaction, the principal method for this conversion, and offers a detailed, field-proven experimental protocol. This guide emphasizes the causality behind experimental choices to ensure reproducibility and success.

Introduction: The Significance of Formylated Benzimidazoles

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a formyl (-CHO) group onto the benzimidazole ring, specifically at the 2-position, provides a versatile chemical handle for further molecular elaboration. This aldehyde functionality can readily participate in a wide array of chemical reactions, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the synthesis of diverse compound libraries for drug discovery. 5-chloro-1-methylbenzimidazole is a common starting material, and its successful formylation to 5-chloro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde is a critical step in many synthetic pathways.[1]

The Vilsmeier-Haack Reaction: A Powerful Tool for Formylation

The Vilsmeier-Haack reaction is the most effective and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as 5-chloro-1-methylbenzimidazole.[3][4][5] The reaction utilizes a "Vilsmeier reagent," a chloroiminium salt, which is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[6][7][8]

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds through a well-established two-part mechanism:

-

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3][7][9] This reagent is the active formylating species.

-

Electrophilic Aromatic Substitution: The electron-rich benzimidazole ring of 5-chloro-1-methylbenzimidazole attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent loss of a proton restores aromaticity, and hydrolysis of the resulting iminium salt intermediate during aqueous workup yields the desired aldehyde.[3][9][10]

The following diagram illustrates the mechanistic pathway for the formylation of 5-chloro-1-methylbenzimidazole:

Caption: Vilsmeier-Haack Reaction Mechanism.

Experimental Protocol: Formylation of 5-Chloro-1-methylbenzimidazole

This protocol is a self-validating system, with each step designed to ensure the successful formation of the desired product.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 5-chloro-1-methylbenzimidazole | ≥98% | e.g., Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich |

| Phosphorus oxychloride (POCl₃) | ≥99% | e.g., Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich |

| Sodium acetate | Anhydrous, ≥99% | e.g., Sigma-Aldrich |

| Diethyl ether (Et₂O) | ACS Grade | e.g., Fisher Scientific |

| Brine (saturated NaCl solution) | In-house preparation | |

| Sodium sulfate (Na₂SO₄) | Anhydrous, granular | e.g., VWR Chemicals |

| Silica gel | 60 Å, 230-400 mesh | e.g., Sorbent Technologies |

Step-by-Step Procedure

Step 1: Preparation of the Vilsmeier Reagent

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (10 equivalents).

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of a white solid indicates the generation of the Vilsmeier reagent.[11]

Causality: The slow, controlled addition of POCl₃ to DMF at low temperatures is crucial to manage the exothermic reaction and prevent the decomposition of the Vilsmeier reagent. Anhydrous conditions are essential as the reagent is moisture-sensitive.

Step 2: Formylation Reaction

-

Dissolve 5-chloro-1-methylbenzimidazole (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Add the substrate solution to the pre-formed Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Causality: DCM is used as a solvent to ensure the homogeneity of the reaction mixture. The reaction is typically complete within a few hours at room temperature for electron-rich substrates like benzimidazoles.

Step 3: Work-up and Isolation

-

Cool the reaction mixture to 0 °C in an ice-water bath.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium acetate until the pH is neutral.

-

Stir the mixture vigorously for 30 minutes at 0 °C.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

Causality: The aqueous work-up with a mild base like sodium acetate hydrolyzes the iminium intermediate to the aldehyde and neutralizes any remaining acidic species. Diethyl ether is an effective solvent for extracting the organic product from the aqueous phase.

Step 4: Purification

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield 5-chloro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde as a solid.